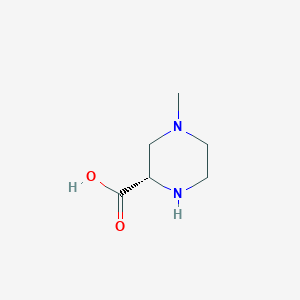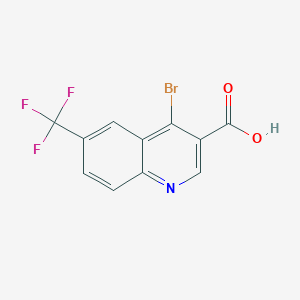
N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine is a high-purity chemical compound with a molecular weight of 204.34 g/mol. This unique diamine is known for its versatility and is used in various advanced research and development projects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The focus is on achieving high purity and yield to meet the demands of various research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products.
Wissenschaftliche Forschungsanwendungen
N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(2-Methoxyethyl)-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine shares similarities with other diamines and thietan-containing compounds.
- Compounds such as this compound and this compound have similar structural features and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its high purity and versatility make it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C9H20N2OS |
|---|---|
Molekulargewicht |
204.34 g/mol |
IUPAC-Name |
N'-(2-methoxyethyl)-N'-methyl-N-(thietan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H20N2OS/c1-11(5-6-12-2)4-3-10-9-7-13-8-9/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
RGBQPYGBZFPQPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCNC1CSC1)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)

![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13014045.png)

![Methyl2-[(azetidin-3-yl)methoxy]acetate](/img/structure/B13014063.png)





